molecular formula C26H22FN3O2S B2446083 3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-21-4

3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2446083
CAS No.: 690644-21-4
M. Wt: 459.54
InChI Key: ISJBPPVAUKWYEV-UHFFFAOYSA-N
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Description

3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
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Biological Activity

The compound 3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide represents a class of thienoquinoline derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thienoquinoline core.
  • An amino group.
  • A fluorophenyl substituent.
  • A carboxamide functional group.

These structural features contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, affecting metabolic processes.
  • Receptor Modulation : It can bind to receptors, altering their signaling pathways and influencing cellular responses.

Biological Activity Overview

Research has indicated that compounds within this class exhibit a range of biological activities:

Activity TypeDescriptionReference
AntifungalEffective against various Fusarium species.
AntimicrobialDemonstrated activity against Gram-negative bacteria.
CytotoxicityExhibits cytotoxic effects in cancer cell lines.

Case Studies

  • Antifungal Activity : In a study examining the antifungal properties of thienoquinoline derivatives, the compound showed significant effectiveness against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like miconazole .
  • Antimicrobial Effects : Another study highlighted the antimicrobial potential of similar compounds against Klebsiella pneumoniae and Escherichia coli, with MIC values indicating strong inhibitory effects .
  • Cytotoxicity in Cancer Research : The compound was tested in pancreatic cancer cell lines (MiaPaCa2) and demonstrated significant cytotoxicity. The study utilized MTS assays to measure cell viability after treatment with varying concentrations of the compound .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thienoquinoline Core : This involves cyclization reactions between thiophene derivatives and quinoline precursors.
  • Functional Group Introduction : Subsequent steps introduce the amino and carboxamide groups through nucleophilic substitution reactions.

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : To modify functional groups.
  • Reduction : To convert nitro groups to amines.
  • Substitution Reactions : For introducing new substituents or replacing existing ones.

Properties

IUPAC Name

3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-26(2)12-17-20(18(31)13-26)19(14-8-4-3-5-9-14)21-22(28)23(33-25(21)30-17)24(32)29-16-11-7-6-10-15(16)27/h3-11H,12-13,28H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBPPVAUKWYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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